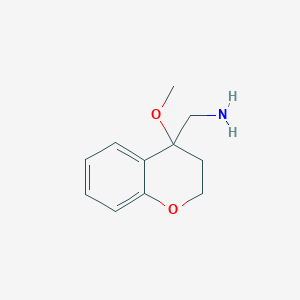

(4-Methoxychroman-4-yl)methanamine

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(4-methoxy-2,3-dihydrochromen-4-yl)methanamine |

InChI |

InChI=1S/C11H15NO2/c1-13-11(8-12)6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-8,12H2,1H3 |

InChI Key |

LDKQEOLICRLENZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCOC2=CC=CC=C21)CN |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 4 Methoxychroman 4 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group in (4-Methoxychroman-4-yl)methanamine is a key functional handle that drives a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of new heterocyclic systems.

Amidation and Other Amine Functionalizations

The primary amine of this compound readily undergoes amidation reactions with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides. researchgate.net These reactions are fundamental in medicinal chemistry for creating amide bonds, which are prevalent in many drug molecules. researchgate.net The resulting N-acylated derivatives exhibit altered physicochemical properties, including polarity, hydrogen bonding capacity, and conformational flexibility, which can significantly influence their biological activity.

Beyond simple amidation, the primary amine can be functionalized through various other reactions. For instance, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, further expanding the chemical space around the chroman core. These functionalizations are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's properties. A general scheme for these transformations is depicted below:

| Reagent | Product Type |

| R-COCl | Amide |

| R-NCO | Urea |

| R-NCS | Thiourea |

| R-CHO, NaBH3CN | Secondary Amine |

Table 1: Examples of Amine Functionalization Reactions

Formation of Nitrogen-Containing Heterocycles from Chromanamines

The primary amine of chromanamines serves as a crucial nucleophile in the synthesis of various nitrogen-containing heterocycles. frontiersin.orgmdpi.comrsc.org These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and natural products. frontiersin.orgmdpi.com The reactivity of the amine allows for intramolecular and intermolecular cyclization reactions, leading to the formation of fused or spirocyclic ring systems.

For example, reaction with appropriate bifunctional electrophiles can lead to the formation of five-, six-, or seven-membered nitrogen-containing rings fused to the chroman backbone. The specific heterocyclic system formed depends on the nature of the electrophile and the reaction conditions. The synthesis of these complex molecules is often driven by the desire to explore novel chemical space and identify new bioactive compounds. frontiersin.org The development of efficient methods for constructing these heterocycles remains an active area of research. frontiersin.orgmdpi.com

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group at the 4-position of the chroman ring, while seemingly less reactive than the primary amine, offers another point for chemical modification. The most common transformation involving the methoxy group is its demethylation to the corresponding hydroxyl group. chem-station.comwikipedia.org This conversion can be achieved using various reagents, with boron tribromide (BBr3) being a particularly effective, albeit strong, Lewis acid for this purpose. chem-station.com Other reagents, such as hydrobromic acid (HBr) or aluminum chloride (AlCl3), can also be employed, often under harsh conditions. chem-station.comwikipedia.orgias.ac.in

| Reagent | Conditions | Product |

| Boron Tribromide (BBr3) | Low temperature to room temperature | 4-Hydroxy-4-(aminomethyl)chroman |

| Hydrobromic Acid (HBr) | High temperature | 4-Hydroxy-4-(aminomethyl)chroman |

| Aluminum Chloride (AlCl3) | Heating in a suitable solvent | 4-Hydroxy-4-(aminomethyl)chroman |

Table 2: Common Demethylation Reagents and Conditions

Diversification Strategies on the Chroman Ring System

The chroman ring itself provides a scaffold for extensive diversification, allowing for the introduction of various substituents and the construction of more complex polycyclic systems. acs.orgnih.gov

Exploration of Substitution Patterns and Their Synthetic Routes

The aromatic ring of the chroman system is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing oxygen atom and any other substituents on the ring. These modifications can dramatically alter the electronic properties and steric profile of the molecule, which in turn can influence its biological activity. acs.orgnih.gov

Synthetic routes to substituted chromans often start from appropriately substituted phenols, which are then cyclized to form the chroman ring. organic-chemistry.orgmdpi.com This approach allows for the introduction of a wide range of functional groups at various positions on the aromatic ring prior to the formation of the heterocyclic system. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. acs.orgorganic-chemistry.org

Synthesis of Spirocyclic Chroman Derivatives

A particularly intriguing area of chroman chemistry is the synthesis of spirocyclic derivatives, where the C4 position of the chroman ring is shared with another ring system. nih.govnih.gov These rigid, three-dimensional structures are of great interest in drug discovery due to their conformational constraint and novel spatial arrangement of functional groups. nih.gov

The synthesis of spirocyclic chromans from this compound can be envisioned through multi-step sequences. For example, the primary amine could be transformed into a leaving group, followed by nucleophilic attack by a tethered nucleophile to form the spirocyclic system. Alternatively, the amine could be used to construct a second ring that is spiro-fused to the chroman core. The synthesis of spiro[chroman-4,3'-oxindole] and spiro[chroman-2,4'-piperidin]-4-one derivatives has been reported, highlighting the versatility of the chroman scaffold in constructing complex spirocyclic architectures. nih.govresearchgate.net These synthetic efforts are often guided by the goal of creating molecules with specific biological activities. nih.gov

| Spirocyclic System | Synthetic Approach |

| Spiro[chroman-4,3'-oxindole] | Multicomponent reactions |

| Spiro[chroman-2,4'-piperidin]-4-one | Multi-step synthesis from substituted phenols |

Table 3: Examples of Spirocyclic Chroman Derivatives

This compound is a highly versatile and valuable building block in organic synthesis. The strategic manipulation of its primary amine, methoxy group, and chroman ring system allows for the creation of a vast library of diverse and complex molecules. The chemical transformations discussed herein, from simple functional group interconversions to the construction of intricate heterocyclic and spirocyclic systems, underscore the immense potential of this compound in the ongoing quest for novel chemical entities with significant biological activities. Future research will undoubtedly continue to uncover new and innovative ways to harness the reactivity of this remarkable scaffold.

Stereochemical Analysis and Control in 4 Methoxychroman 4 Yl Methanamine Research

Elucidation of Absolute and Relative Stereochemistry in Chroman Derivatives

Determining the precise three-dimensional structure of chroman derivatives is essential for understanding their chemical and biological properties. The absolute configuration describes the exact spatial arrangement of atoms, while the relative configuration refers to the arrangement of one stereocenter in relation to another within the same molecule. libretexts.org Researchers employ several advanced analytical techniques to elucidate both the absolute and relative stereochemistry of these compounds.

X-ray Crystallography: This is a powerful method for determining the absolute configuration of a chiral molecule, provided it can be grown into a suitable single crystal. wikipedia.org The technique involves diffracting X-rays through the crystal lattice; the resulting diffraction pattern allows for the calculation of the precise position of each atom in the molecule, providing an unambiguous structural determination. researchgate.netnumberanalytics.com For instance, the relative stereochemistry of highly functionalized chroman derivatives has been definitively determined by X-ray analysis. oup.com Similarly, the structures of various chromone (B188151) and chroman compounds have been confirmed using this method. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for determining the relative stereochemistry of molecules in solution. wordpress.comwikipedia.org By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (nOe) experiments, the spatial relationships between different protons in the molecule can be established. wordpress.com For example, the coupling constants between protons H2 and H3 in the dihydropyran ring of 2-substituted chromanes can help determine the conformation and the equatorial or axial position of substituents. nih.gov While standard NMR can distinguish between diastereomers, chiral derivatizing agents, such as Mosher's acid, or chiral solvating agents can be used to differentiate between enantiomers by creating diastereomeric complexes that are distinguishable in the NMR spectrum. wikipedia.org

Chiroptical Methods: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) are also indispensable for assigning absolute configurations. thieme-connect.de These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. By comparing experimental spectra with those predicted by quantum-chemical calculations (like Density Functional Theory, DFT), the absolute configuration can be assigned. nih.govacs.orgresearchgate.net This combined experimental and computational approach has been successfully used for various chroman derivatives, especially when X-ray crystallography is not feasible. acs.orgresearchgate.net

Impact of Chiral Catalysis on Stereoisomer Formation in Chroman Systems

The synthesis of specific stereoisomers of chroman derivatives, including the precursors to (4-Methoxychroman-4-yl)methanamine, is largely dependent on chiral catalysis. Chiral catalysts create a stereochemically defined environment that favors the formation of one enantiomer or diastereomer over others. capes.gov.br Both organocatalysts and transition-metal complexes have proven highly effective in this regard. chemrxiv.org

Organocatalysis: Small organic molecules, such as those derived from cinchona alkaloids or prolinol, can act as highly effective chiral catalysts. nih.govnih.govacs.org For example, squaramide-based catalysts have been used in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, affording products with high yields and stereoselectivities under very low catalyst loading (0.2 mol%). nih.gov Similarly, diarylprolinol silyl (B83357) ether catalysts have been employed in cascade reactions to produce complex chromane-containing polyheterocyclic compounds with excellent stereocontrol. nih.govacs.org

Transition-Metal Catalysis: Chiral complexes of transition metals like nickel, copper, rhodium, and palladium are powerful tools for asymmetric chroman synthesis. chemrxiv.org A nickel-catalyzed reductive cyclization using a P-chiral monophosphine ligand ((R)-AntPhos) has been developed to synthesize chiral chromans with excellent enantioselectivity. chemrxiv.org Copper-catalyzed hydroamination of 2H-chromenes with anthranils, using a chiral Ph-BPE ligand, provides efficient access to 4-arylamino chromanes with up to 99% enantiomeric excess (ee). rsc.org Furthermore, chiral-at-metal rhodium complexes have been successfully used to catalyze the asymmetric [4+2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides, yielding enantioenriched chroman derivatives. rsc.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity, enabling the targeted synthesis of the desired chroman stereoisomer.

Diastereoselectivity and Enantioselectivity in Chroman Synthesis

The success of a stereocontrolled synthesis is measured by its diastereoselectivity and enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over another, expressed as a diastereomeric ratio (d.r.), while enantioselectivity is the preference for one enantiomer, measured as enantiomeric excess (ee). oup.comnih.gov

Numerous synthetic strategies have been developed that afford chroman derivatives with high levels of stereocontrol. For instance, a one-pot, three-transformation sequence (iminium formation/Morita-Baylis-Hillman reaction/oxa-Michael reaction) produces multisubstituted chroman derivatives with excellent diastereoselectivities (d.r. > 20:1:1:1). oup.com Organocatalytic domino reactions have been reported to yield functionalized chromanes with diastereoselectivities up to 99:1 d.r. and enantioselectivities up to 99% ee. nih.govnih.gov

Asymmetric catalysis has been particularly fruitful. The enantioselective synthesis of chiral heterocycles combining chroman and pyrazolone (B3327878) moieties has been achieved with up to 96% ee and excellent diastereoselectivities (up to 99:1 d.r.). nih.gov In another example, a cascade reaction catalyzed by a silyl-protected diphenylprolinol catalyst furnished highly functionalized chromane (B1220400) products with 97% ee and a d.r. greater than 20:1. nih.gov A Lewis base-catalyzed carbosulfenylation method to construct 3,4-disubstituted chromans also yields products with excellent enantioselectivities. nih.gov

The table below summarizes selected research findings, highlighting the high levels of stereoselectivity achieved in chroman synthesis.

| Reaction Type | Catalyst/Method | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iminium/MBH/Oxa-Michael Sequence | TsOH·H₂O | >20:1:1:1 | N/A (Diastereoselective) | oup.com |

| Domino Michael/Hemiacetalization | Modularly Designed Organocatalyst | up to 99:1 | up to 99% | nih.gov |

| Michael Addition | Chiral Squaramide | up to 99:1 | up to 96% | nih.gov |

| Organocatalytic Cascade Reaction | (S)-TBS-Diphenylprolinol | >20:1 | 97% | nih.gov |

| [4+2] Cyclization | Chiral Rhodium Complex | >20:1 | >99% | rsc.org |

| Cu-Catalyzed Hydroamination | Cu(I)/(R,R)-Ph-BPE | N/A (Enantioselective) | up to 99% | rsc.org |

Stereodirecting Effects in Chroman Ring Formation

The stereochemical outcome of chroman ring formation is not only influenced by external catalysts but can also be directed by stereocenters or functional groups already present in the substrate. This phenomenon, known as a stereodirecting effect, is a key principle in diastereoselective synthesis. nih.gov

Established methods for synthesizing chroman scaffolds often rely on intramolecular cyclization reactions, such as the Friedel-Crafts cyclization of O-allyl phenols or the cyclization of 2-allylphenols. nih.gov In these reactions, the stereochemistry of the final product can be influenced by the geometry of the starting alkene or the presence of directing groups. For instance, in the synthesis of 3,4-disubstituted chromans via the opening of an enantiomerically enriched epoxide, the reaction proceeds diastereospecifically, meaning the stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting 3-hydroxy-4-arylchroman. nih.gov

Similarly, enantioselective sulfenylation of 2-allylphenols to form 2,3-disubstituted chromans demonstrates how the initial catalytic step establishes a stereocenter that directs the subsequent intramolecular nucleophilic attack, controlling the formation of the heterocyclic ring. nih.gov These substrate-controlled reactions are valuable because they can provide a high degree of stereochemical control, often complementing the strategies that rely solely on external chiral catalysts.

Structure Activity Relationship Sar Studies of Chroman 4 Yl Methanamine Analogues General Principles

Influence of Substituent Variation on Chroman Scaffold Properties.nih.govnih.govmdpi.com

The properties and biological activity of chroman derivatives are significantly influenced by the nature and position of substituents on the chroman scaffold. nih.govnih.gov Studies on various chroman-based compounds have demonstrated that modifications to the aromatic ring and the heterocyclic portion of the chroman nucleus can lead to profound changes in their pharmacological profiles.

For instance, in a series of chromone (B188151) derivatives, which share the core chroman ring system, the presence of a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for inhibitory activity against the breast cancer resistance protein (BCRP/ABCG2). nih.gov Furthermore, methylation of a central amide nitrogen in these derivatives drastically altered their affinity for the target protein. nih.gov This highlights the sensitivity of the chroman scaffold to even minor substituent changes.

In another study involving 2,2-dimethylchroman-4-one (B181875) derivatives, the electronic effects of substituents on the aromatic ring were shown to influence the nuclear magnetic resonance (NMR) chemical shifts. gu.se Electron-donating groups generally caused upfield shifts, while electron-withdrawing groups resulted in downfield shifts, indicating a clear electronic influence of the substituents on the properties of the chroman ring system. gu.se

The following table summarizes the observed effects of substituent variations on the properties of chroman analogues based on published research:

| Scaffold | Substituent Variation | Position | Observed Effect | Reference |

| Chromone | 4-Bromobenzyloxy | 5 | Important for ABCG2 inhibition | nih.gov |

| Chromone | Methoxyindole | - | Important for ABCG2 inhibition | nih.gov |

| Chromone | N-methylation of amide | - | Altered target affinity | nih.gov |

| 2,2-Dimethylchroman-4-one | Electron-donating groups | Aromatic Ring | Upfield NMR shift | gu.se |

| 2,2-Dimethylchroman-4-one | Electron-withdrawing groups | Aromatic Ring | Downfield NMR shift | gu.se |

Positional Effects of Functional Groups in Chroman-4-yl-methanamine Derivatives.nih.govmdpi.com

The specific placement of functional groups on the chroman-4-yl-methanamine framework is a critical determinant of biological activity. The relative orientation of substituents can dictate the molecule's ability to fit into a binding pocket and form key interactions with a biological target.

Research on related heterocyclic compounds has consistently shown that the position of functional groups can dramatically impact efficacy. For example, in a study on manzamine analogues, which possess a complex heterocyclic system, modifications at different positions led to varied effects on their antimalarial, antimicrobial, and antineuroinflammatory activities. nih.gov This underscores the principle that the spatial arrangement of functional groups is paramount.

While specific SAR data for (4-Methoxychroman-4-yl)methanamine is not detailed in the provided search results, general principles from related chroman structures can be inferred. For instance, in chroman-4-one derivatives, synthetic modifications at the 2-, 3-, 6-, and 8-positions have been explored to develop peptidomimetics. bhsai.org The introduction of various substituents at the 3-position, such as amino, bromo, and acetoxy groups, was achieved through specific chemical reactions, indicating the accessibility of this position for modification and its potential role in modulating activity. bhsai.org

The following table illustrates the importance of positional effects based on studies of related chroman and heterocyclic structures:

| Scaffold | Position of Functional Group | Significance | Reference |

| Manzamine Analogues | Various | Led to varied biological activities | nih.gov |

| Chroman-4-ones | 2, 3, 6, 8 | Targeted for synthetic modifications to create peptidomimetics | bhsai.org |

| Chroman-4-one | 3 | Accessible for introduction of diverse functional groups | bhsai.org |

Considerations of Ring Size and Heteroatom Variations in Related Scaffolds.nih.gov

For example, the replacement of a carbon atom with a nitrogen atom in an aromatic ring is a common strategy in medicinal chemistry to create isosteres with different physicochemical properties. mdpi.com This concept can be extended to the heterocyclic ring of the chroman scaffold. The introduction of nitrogen to create a chromenopyridine scaffold, for instance, has been shown to yield compounds with a broad spectrum of biological activities. uniroma1.it

Studies on manzamine analogues have also involved modifications to the core ring structure, leading to new compounds with altered biological profiles. nih.gov These examples demonstrate that even subtle changes to the core scaffold, including heteroatom substitution, can have significant consequences for the molecule's pharmacological effects.

Conceptual Role of Scaffold Hopping in Designing Chroman Analogs.mdpi.com

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.govresearchgate.net This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov

In the context of chroman analogues, scaffold hopping could be employed to move from the chroman core to other heterocyclic systems that can present the necessary functional groups in a similar spatial arrangement. The goal is to mimic the biological activity of the original chroman derivative with a structurally novel molecule. nih.gov

The process of scaffold hopping can be categorized into different types, including heterocycle replacements, ring opening or closure, and topology-based hopping. mdpi.com For instance, replacing the chroman ring with another heterocyclic system would be an example of heterocycle replacement. mdpi.com This strategy has been successfully applied in the discovery of new ligands for various biological targets. nih.gov The conceptual application of scaffold hopping provides a rational approach to expand the chemical space around the chroman-4-yl-methanamine core, potentially leading to the discovery of new and improved therapeutic agents.

Computational and Theoretical Investigations of 4 Methoxychroman 4 Yl Methanamine and Chroman Scaffolds

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools for investigating the behavior of chroman-based ligands at an atomic level. These computational techniques provide insights into how these molecules interact with biological targets and their inherent conformational preferences.

General Binding Mode Analysis of Chroman Ligands

Docking studies and molecular dynamics simulations have been instrumental in elucidating the binding modes of chroman ligands with various receptors. For instance, in the context of σ1 receptor ligands, studies have shown that chromene derivatives generally exhibit higher affinity than their saturated chromane (B1220400) counterparts. nih.gov A crucial factor for high affinity is the distance between the basic amino group and the phenyl ring. nih.gov

Key interactions that stabilize the binding of chroman derivatives include:

Salt bridges: Formed between a protonated amino group on the ligand and acidic residues like Aspartate in the receptor. nih.gov

Hydrogen bonds: Occur between moieties like a methoxy (B1213986) group on the ligand and backbone amide groups of the receptor. nih.gov

Lipophilic interactions: The chroman ring often fits into hydrophobic pockets within the receptor. nih.gov

π-π stacking: Aromatic rings on the ligand can engage in T-shaped π-π stacking with aromatic residues like Tryptophan in the binding site. nih.gov

Interestingly, research has revealed that even structurally dissimilar ligands can adopt similar binding modes within a target protein. nih.govmdpi.com This finding suggests that focusing solely on molecular similarity might be restrictive in drug discovery, and template-guiding methods using dissimilar ligands could significantly improve the prediction of protein-ligand complex structures. nih.govmdpi.com

Conformational Analysis of Chroman Derivatives

Computational methods, often in conjunction with experimental data like J-couplings from NMR, are used to determine the predominant conformers in solution. researchgate.net For example, in some 2-substituted chromanes, the substituent preferentially occupies an equatorial position, while in 2,2-disubstituted chromanes, an axial orientation may be favored. mdpi.com The choice of computational parameters, including hybrid functionals, basis sets, and solvation models, can have a substantial impact on the calculated conformational distribution and resulting properties like specific optical rotation. mdpi.com

Interactive Table: Conformational Analysis of Selected Chroman Derivatives

| Compound | Substituent Position | Predominant Conformer | Computational Approach | Reference |

|---|---|---|---|---|

| 2-vinylchromane (24) | 2 | Equatorial | DFT | mdpi.com |

| 2-methyl-2-vinylchromane (28) | 2,2 | Axial | DFT | mdpi.com |

| 2-phenylchromane (16) | 2 | Equatorial | DFT and J-coupling | mdpi.com |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and stereoselectivity of organic reactions involving chroman scaffolds. sumitomo-chem.co.jp DFT calculations can provide valuable insights into transition state geometries, activation energies, and reaction pathways, which are often difficult to determine experimentally. umn.educoe.edu

By modeling the potential energy surface of a reaction, DFT can help rationalize why a particular stereoisomer is formed preferentially. nih.govresearchgate.net For instance, in the synthesis of chroman derivatives, DFT can be used to predict the VCD spectra of low-energy conformers to aid in the determination of the absolute configuration of chiral centers. acs.org These theoretical calculations are crucial for understanding and predicting the outcomes of stereoselective reactions, thereby guiding the synthesis of enantiomerically pure chroman-based compounds. acs.org

Furthermore, DFT calculations have been employed to study the cycloaddition reactions used to construct the chroman ring system itself. For example, in the context of chromium-catalyzed reactions, DFT has been used to compare the favorability of [2+3] versus [2+2] addition pathways. nih.gov

Advanced Analytics and Machine Learning Applications in Chemical Research

The application of advanced analytics and machine learning is revolutionizing chemical research, including the study of chroman derivatives. These computational approaches can analyze vast chemical spaces and predict the properties of novel compounds, accelerating the drug discovery process.

Predictive Modeling in Compound Design

Machine learning models, particularly those based on neural networks and other advanced algorithms, are increasingly used to predict the bioactivity of chemical compounds. plos.orgplos.org These models are trained on large datasets of known active and inactive molecules to learn the relationship between chemical structure and biological activity, often referred to as Quantitative Structure-Activity Relationship (QSAR) models. plos.orgplos.org

For chroman derivatives, predictive models can be developed to identify novel candidates with desired therapeutic effects. nih.gov By converting molecular structures into numerical descriptors, these models can screen virtual libraries of compounds and prioritize those with the highest probability of being active. plos.orgplos.org This approach significantly reduces the time and cost associated with experimental screening.

Clustering and Classification of Chemical Space

The concept of "chemical space" encompasses all possible molecules and is a central theme in chemoinformatics. nih.gov Analyzing and navigating this vast space is a significant challenge. chemrxiv.org Machine learning techniques, such as clustering and classification, are employed to group molecules with similar properties and to understand the diversity of chemical libraries. nih.govchemrxiv.org

Generative Topographic Mapping (GTM) is one such method used to visualize and analyze the chemical space of large compound libraries. nih.gov By representing molecules as high-dimensional vectors based on their chemical fingerprints, these methods can project the data into a lower-dimensional space for easier interpretation. nih.gov This allows researchers to assess the diversity of a library of chroman derivatives, identify areas of the chemical space that are underexplored, and design new compounds with novel scaffolds. acs.org

Interactive Table: Mentioned Compounds

| Compound Name | |

|---|---|

| (4-Methoxychroman-4-yl)methanamine | |

| 2-vinylchromane | |

| 2-methyl-2-vinylchromane | |

| 2-phenylchromane | |

| 6,8-dibromo-2-pentylchroman-4-one | |

| Ormeloxifene | |

| KBU2046 | |

| B43-genistein |

Advanced Analytical Techniques for Research on 4 Methoxychroman 4 Yl Methanamine

Spectroscopic Methods for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of (4-Methoxychroman-4-yl)methanamine.

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. The spectrum would show distinct signals for the aromatic carbons, the quaternary carbon at position 4, the methoxy (B1213986) carbon, and the carbons of the chroman ring and aminomethyl side chain. This data is crucial for confirming the complete carbon skeleton of the molecule.

Table 1: Representative ¹H NMR Data for Substituted Methoxy-Aromatic Compounds Data is representative of similar structural motifs found in the literature.

| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.6 | Multiplet (m) or Doublet (d) |

| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet (s) |

| Methylene Protons (-CH₂-) | 2.8 - 4.4 | Varies (e.g., Singlet, Doublet) |

| Amine Proton (-NH) | Variable | Singlet (s) or Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique molecular formula.

For this compound (C₁₁H₁₅NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's identity and elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is a cornerstone for the characterization of new molecules in research. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. chromtech.com It is vital for both the purification of synthesized compounds and the assessment of their purity, which is a prerequisite for any further study. ajrconline.org

Flash Chromatography for Purification of Intermediates and Products

Flash chromatography is a rapid form of preparative column chromatography used to purify moderate quantities (milligrams to grams) of organic compounds from reaction mixtures. chromtech.comajrconline.org In the synthesis of this compound, this technique would be essential for isolating the final product from any remaining starting materials, reagents, or byproducts. ajrconline.orgacs.org

The process involves passing the crude reaction mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. youtube.com A solvent system (the mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is pushed through the column under moderate pressure. youtube.comsantaisci.com By carefully selecting the solvent system, compounds with different polarities move through the column at different rates, allowing for their separation and collection as purified fractions. youtube.com This method is a standard and indispensable step in synthetic organic chemistry. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify each component in a mixture. thermofisher.com For this compound, analytical HPLC is the gold standard for determining the purity of the final sample.

A small amount of the purified compound is injected into the HPLC system, where it is carried by a liquid mobile phase through a column packed with a stationary phase. Reversed-phase HPLC, using a non-polar C18 column and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like triethylamine (B128534) for analyzing basic compounds), is commonly employed. thermofisher.comnih.gov

The output, a chromatogram, shows peaks corresponding to each component of the sample. The area of the peak for the desired compound relative to the total area of all peaks provides a quantitative measure of its purity. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions and can be used for identification purposes. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to enhance the detection of primary amines like this compound, improving the sensitivity of the analysis. thermofisher.comnih.gov

Table 2: Representative HPLC Parameters for Analysis of Amine Compounds Parameters are illustrative and would require optimization for the specific analyte.

| Parameter | Typical Value / Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid or base modifier) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or Fluorescence (with derivatization) |

| Column Temperature | 25 °C |

X-ray Crystallography for Solid-State Structure Determination of Chroman Derivatives

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. mdpi.com

For chroman derivatives, X-ray crystallography can unambiguously confirm the connectivity of all atoms, determine bond lengths and angles, and, crucially, establish the absolute stereochemistry of chiral centers, such as the C4 position in the chroman ring. acs.orggu.se Although obtaining crystals suitable for analysis can be challenging, a successful crystal structure provides an unparalleled level of structural detail. mdpi.comgu.se This method is considered the ultimate proof of a molecule's structure in the solid state. weizmann.ac.il

Chroman Scaffolds in Chemical Biology and Lead Generation Conceptual

Chroman as a Privileged Scaffold for Molecular Probe Development

The utility of the chroman scaffold in drug discovery and chemical biology stems from its unique structural and physicochemical properties. As a privileged structure, it provides a rigid, three-dimensional framework that can be readily functionalized to present various pharmacophoric elements in a defined spatial orientation. This makes it an ideal template for designing molecular probes aimed at exploring biological systems and for identifying new drug leads. rsc.orgacs.orgresearchgate.net

The chroman core is a key component of complex natural products such as vitamin E (tocopherols), which highlights its inherent biocompatibility and role in mediating crucial biological processes like antioxidant defense. researchgate.net In medicinal chemistry, the chroman and its oxidized relative, chromone (B188151), are recognized as valuable templates for developing compounds with a wide array of pharmacological activities. acs.orgresearchgate.net Researchers have successfully designed chroman- and chromone-based molecules to target conditions such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), cancer, inflammation, and infectious diseases. rsc.orgacs.orgnih.gov For instance, the chromone scaffold has been employed to create multi-target-directed ligands that can inhibit enzymes like cholinesterases and monoamine oxidases, which are implicated in the pathology of Alzheimer's disease. rsc.orgresearchgate.net The adaptability of the chroman scaffold allows for the fine-tuning of a molecule's properties to achieve desired interactions with specific biological targets, solidifying its status as a privileged structure for probe development. researchgate.netresearchgate.net

Strategies for Library Synthesis Based on the Chroman Core

The generation of compound libraries—large collections of structurally related molecules—is a fundamental strategy in high-throughput screening (HTS) to discover new bioactive compounds. The chroman core serves as an excellent foundation for creating such libraries due to its synthetic tractability. Several key strategies are employed for this purpose:

Scaffold Decoration: This is a widely used approach where a pre-synthesized chroman core is "decorated" with a variety of chemical groups at different positions. enamine.net This can be achieved through parallel synthesis, a method that allows for the simultaneous creation of many compounds in separate reaction vessels. aurigeneservices.com By using a diverse set of building blocks (e.g., amines, acids, aldehydes), a large and varied library of chroman derivatives can be rapidly assembled. enamine.netaurigeneservices.com

Diversity-Oriented Synthesis (DOS): Unlike traditional synthesis that targets a single molecule, DOS aims to produce a collection of structurally diverse and complex molecules from a common starting material. nih.govchemrxiv.org Starting with a simple chroman precursor, a series of branching reaction pathways can be used to generate a wide range of different scaffolds, including those that may diverge significantly from the initial chroman framework but retain some of its core features. nih.gov

DNA-Encoded Library Technology (DELT): This advanced technique involves attaching a unique DNA barcode to each molecule in a library. nih.gov Through a process of iterative chemical synthesis and DNA ligation, libraries containing billions of unique chroman-based compounds can be generated and screened simultaneously in a single tube, dramatically increasing the efficiency of hit identification. nih.gov

These synthetic strategies rely on a robust toolkit of chemical reactions that can be performed on the chroman scaffold.

Table 1: Common Reaction Types for Chroman Library Synthesis

| Reaction Type | Description |

|---|---|

| Amide Coupling | Formation of an amide bond, typically by reacting a carboxylic acid on the chroman scaffold with an amine building block. aurigeneservices.com |

| Reductive Amination | Reaction of a ketone or aldehyde on the scaffold with an amine to form an imine, which is then reduced to an amine. aurigeneservices.com |

| Alkylation/Arylation | Introduction of alkyl or aryl groups onto heteroatoms (like oxygen or nitrogen) within the chroman structure. aurigeneservices.com |

| C-C Bond Formation | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to attach new carbon-based fragments to the scaffold. aurigeneservices.com |

| Cyclization Reactions | Formation of new rings fused to or appended from the chroman core to increase structural complexity. nih.gov |

This table is based on common parallel synthesis transformations. aurigeneservices.com

Scaffold Hopping as a Strategy in Medicinal Chemistry for Chroman Derivatives

Scaffold hopping is a powerful strategy in medicinal chemistry used to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one, while preserving the essential pharmacophoric features responsible for its biological activity. niper.gov.innih.gov This technique, first conceptualized in 1999, is particularly useful for lead optimization, where the goal is to overcome issues with an existing compound, such as poor metabolic stability, toxicity, or patentability, without losing its desired therapeutic effect. niper.gov.innih.gov

The application of scaffold hopping to chroman derivatives can be envisioned in two main ways:

Hopping from a Chroman Scaffold: If a promising chroman-based lead compound exhibits undesirable properties, such as rapid metabolism by cytochrome P450 enzymes, chemists might replace the chroman core with a different, isofunctional scaffold. nih.govrsc.org For example, the chroman ring system could be replaced with a more electron-deficient heterocyclic system (e.g., a quinoline (B57606) or pyridine (B92270) derivative) to increase its resistance to oxidative metabolism. niper.gov.innih.gov

The success of scaffold hopping relies on identifying replacement scaffolds that are structurally distinct but present the key binding groups in a similar spatial arrangement to the original molecule. nih.gov

Table 2: Classification of Scaffold Hopping Approaches

| Category | Description | Example |

|---|---|---|

| Heterocycle Replacements | Replacing one heterocyclic ring with another. nih.gov | Swapping a phenyl ring for a pyridine ring to block a site of metabolism. niper.gov.in |

| Ring Opening or Closure | Modifying the core by breaking or forming rings to create a new scaffold. nih.gov | Converting a bicyclic system into a flexible, open-chain mimic. |

| Peptidomimetics | Replacing the peptide backbone of a bioactive peptide with a non-peptide scaffold. nih.gov | Using a small molecule scaffold to mimic the secondary structure of a peptide. |

| Topology-Based Hopping | Using computational methods to find novel scaffolds that match the 3D topology of the original pharmacophore. nih.gov | Identifying a completely novel ring system that places functional groups in the same orientation as the original lead. |

This table is adapted from classifications of scaffold hopping strategies. nih.gov

Design of Structurally Diverse Chroman-Based Compound Collections

The deliberate design of structurally diverse compound collections is critical for the success of screening campaigns, especially for novel or difficult biological targets. researchgate.netlifechemicals.com By exploring a broad chemical space around a core scaffold, researchers increase the probability of discovering hits with varied structures, which can provide multiple starting points for lead optimization. lifechemicals.com

For the chroman scaffold, structural diversity can be introduced in several ways:

Varying Substituents: Systematically changing the functional groups at multiple positions on both the benzene (B151609) and dihydropyran rings of the chroman core.

Altering Stereochemistry: The chroman scaffold can possess chiral centers. Synthesizing and testing different stereoisomers can lead to significant differences in biological activity.

Modifying the Core Scaffold: Introducing heteroatoms or changing the degree of saturation within the chroman ring system itself (e.g., creating thiochromans where the oxygen is replaced by sulfur) can lead to novel compound classes with distinct properties. nih.gov

A practical example of this design strategy is the synthesis of a series of chroman derivatives that were evaluated for both anti-breast cancer and antiepileptic activities. nih.gov In this study, a key chroman intermediate was systematically modified by condensing it with various substituted isatins to produce a library of final compounds. This approach allowed researchers to explore the structure-activity relationship (SAR) and identify compounds with promising activity in both therapeutic areas. nih.gov

Table 3: Examples of Designed Chroman Derivatives and Biological Activity

| Compound ID | Description | Anti-Breast Cancer Activity (GI₅₀ in µM) |

|---|---|---|

| 6i | A chroman derivative with specific substitutions on the appended isatin (B1672199) moiety. | 34.7 |

| 6b, 6c, 6d, 6e, 6g, 6l | Other derivatives from the synthesized series. | Showed notable antiepileptic activity. |

Data extracted from a study on the design and synthesis of chroman derivatives for dual anti-breast cancer and antiepileptic activities. nih.gov GI₅₀ is the concentration required to inhibit cell growth by 50%.

By creating such structurally diverse collections, scientists can effectively map the SAR for the chroman scaffold against a given target, leading to the discovery of potent and selective molecules like (4-Methoxychroman-4-yl)methanamine for further development.

Future Perspectives in 4 Methoxychroman 4 Yl Methanamine and Chroman Research

Exploration of Novel Synthetic Pathways for Chroman-4-yl-methanamines

The chroman-4-one framework is a foundational structure in the synthesis of a wide array of medicinal compounds and serves as a key building block in organic synthesis. rsc.orgnih.govnih.gov The development of novel synthetic pathways to access chroman derivatives, including chroman-4-yl-methanamines, is an active area of research. These efforts are aimed at improving efficiency, expanding structural diversity, and enabling the production of these compounds on a larger scale. google.com

One promising approach involves the use of cascade radical annulation. For instance, a method for synthesizing ester-containing chroman-4-ones has been developed using the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com This metal-free approach is significant as it is believed to proceed through an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com Such radical-triggered cascade cyclizations are highly desirable for their efficiency. mdpi.com

Another area of exploration is the use of multi-component reactions. These reactions offer an efficient way to construct complex molecules in a single operation. For example, a catalyst-free, one-pot, two-step domino protocol has been reported for the synthesis of novel chromeno[4,3-b]quinolone derivatives in high yields. researchgate.net This method is noted for its eco-friendly nature, short reaction times, and straightforward work-up procedures. researchgate.net

Furthermore, modifications at various positions of the chroman-4-one skeleton, such as the 2-, 3-, and 4-positions, can lead to diverse families of compounds including flavanones, isoflavanones, and spirochromanones. gu.senih.gov The synthesis of these derivatives often involves techniques like Michael additions and reactions with various reagents to introduce different functional groups. researchgate.net

The table below summarizes some of the novel synthetic strategies being explored for chroman derivatives.

| Synthetic Strategy | Key Features | Starting Materials | Target Compounds |

| Cascade Radical Annulation mdpi.com | Metal-free, involves alkoxycarbonyl radical | 2-(allyloxy)arylaldehydes, oxalates | Ester-containing chroman-4-ones |

| Multi-component Domino Protocol researchgate.net | Catalyst-free, eco-friendly, high yield | 4-hydroxy coumarin, aqueous ammonia, dimedone, various aldehydes | Chromeno[4,3-b]quinolone derivatives |

| Functionalization of Chroman-4-one gu.se | Introduction of various substituents | Chroman-4-one | 2-alkyl chroman-4-one derivatives with diverse functionalities |

Application of Emerging Catalytic Systems in Chroman Synthesis

The synthesis of chroman derivatives has significantly benefited from the development of novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. These emerging systems are crucial for accessing a wide range of structurally diverse chromans.

Photoredox Catalysis: Visible-light-mediated catalysis has emerged as a sustainable and powerful tool in organic synthesis. researchgate.net This approach utilizes light to generate highly reactive radical species under mild conditions. researchgate.net A notable application is the doubly decarboxylative Giese reaction for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. nih.gov This reaction involves two separate decarboxylation steps, initiated by a photoredox catalyst, to form the target compounds in good to high yields. nih.gov

Transition Metal Catalysis: Transition metals, particularly rhodium and palladium, play a pivotal role in modern chroman synthesis. Rhodium(III)-catalyzed C-H activation and C-C bond cleavage of cyclopropanols have been utilized for the divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones, which can be precursors to chroman-like structures. acs.orgacs.org Palladium-catalyzed reactions, such as the enantioselective conjugate addition of arylboronic acids to 2-substituted chromones, have been developed to produce chiral chromanones with high enantioselectivity. dntb.gov.ua

Organocatalysis: Asymmetric organocatalysis has gained prominence as a powerful strategy for the enantioselective synthesis of chiral molecules, including chromans. youtube.com This method employs small, chiral organic molecules as catalysts, offering an alternative to metal-based systems. youtube.comyoutube.com For example, a bifunctional aminoboronic acid has been shown to facilitate intramolecular aza- and oxa-Michael reactions to produce heterocycles with high enantiomeric excess. organic-chemistry.org Additionally, chiral dual-hydrogen-bond donors have been used in cooperative catalysis with HCl for highly enantioselective Prins cyclizations. organic-chemistry.org

Gold Catalysis: Gold catalysis has also been applied in the asymmetric synthesis of chiral chroman derivatives. Chiral phosphoramidite-tethered gold(I) catalysts have been employed in asymmetric cycloaddition reactions. mdpi.com

The table below highlights some of the emerging catalytic systems and their applications in chroman synthesis.

| Catalytic System | Type of Reaction | Key Features |

| Visible-light Photoredox Catalysis researchgate.netnih.gov | Doubly decarboxylative Giese reaction | Sustainable, mild conditions, radical-mediated |

| Rhodium(III) Catalysis acs.orgacs.org | C-H activation, C-C bond cleavage | Divergent synthesis, chelation-assisted |

| Palladium Catalysis dntb.gov.ua | Asymmetric conjugate addition | High enantioselectivity, use of chiral ligands |

| Asymmetric Organocatalysis youtube.comorganic-chemistry.org | Michael additions, Prins cyclizations | Metal-free, high enantiomeric excess |

| Gold Catalysis mdpi.com | Asymmetric cycloaddition | Use of chiral phosphoramidite (B1245037) ligands |

Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design

Predict Biological Activity: AI algorithms can predict the biological activities of novel chroman derivatives, aiding in the early selection of promising candidates. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, including those with a chroman scaffold. elsevier.com These AI-generated structures can be unconventional and inspire new research directions. labhorizons.co.uk

Optimize Properties: AI can be used to optimize the chemical structures of chroman-based drug candidates to enhance their efficacy and reduce potential toxicity. nih.gov

Computational Modeling: In silico methods, such as molecular docking, are used to study the binding interactions between small molecules and their biological targets. globalresearchonline.net For example, the binding of 4-phenyl-4H-chromene analogues to anticancer and anti-inflammatory targets has been investigated using computational docking programs. globalresearchonline.net Molecular dynamics simulations can also provide insights into the binding modes of ligands and the stability of protein-ligand complexes. nih.gov

The following table outlines the roles of computational modeling and AI in the design of chroman compounds.

| Technology | Application in Chroman Research | Key Benefits |

| Artificial Intelligence (AI) elsevier.comnih.gov | Predicting biological activity, de novo design, optimizing properties | Accelerates drug discovery, identifies novel scaffolds, improves candidate selection |

| Computational Modeling globalresearchonline.netnih.gov | Molecular docking, molecular dynamics simulations | Predicts binding interactions, elucidates binding modes, informs structure-based design |

| Integrated DMTA Cycle elsevier.comcriver.com | Design, synthesis planning, efficacy/toxicity prediction, data analysis | Streamlines the drug discovery process, enhances efficiency |

Development of New Research Methodologies for Chroman Systems

The advancement of research on chroman systems relies heavily on the development and application of new and improved research methodologies. These methodologies span from the synthesis and screening of compound libraries to the detailed characterization of their properties.

High-Throughput Screening (HTS): HTS is a crucial tool for rapidly evaluating large numbers of compounds for their biological activity. nih.govnih.gov This approach involves the use of automated systems to test compound libraries against specific biological targets. iu.edustanford.edu For chroman research, HTS can be used to screen libraries of diverse chroman derivatives to identify hits with desired activities. nih.gov The design of these libraries is critical, and various approaches exist for assembling them, including using commercially available ligands, modular ligands, or ligand mixtures. rsc.org

Advanced Analytical Techniques: The characterization of newly synthesized chroman derivatives is essential to confirm their structure and purity. A suite of analytical techniques is employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed structure of the molecules. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compounds. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. nih.gov

Chromatography: Techniques like thin-layer chromatography (TLC) and column chromatography are used for monitoring reactions and purifying compounds. nih.gov High-performance liquid chromatography (HPLC) is used to assess the purity of the final compounds. nih.gov

Microreactor Technology: The use of microreactor technology in conjunction with heterogeneous catalysis offers a clean, scalable, and efficient method for organic synthesis. capes.gov.br This technology can be applied to the synthesis of chroman derivatives, allowing for precise control over reaction conditions and facilitating process optimization.

The table below summarizes key methodologies used in chroman research.

| Methodology | Application | Key Instruments/Techniques |

| High-Throughput Screening (HTS) nih.goviu.edustanford.edu | Rapidly screen compound libraries for biological activity | Automated liquid handlers, plate readers, high-content imaging systems |

| Advanced Analytical Techniques nih.govnih.gov | Structure elucidation and purity determination | NMR spectrometers, mass spectrometers, FTIR spectrometers, HPLC systems |

| Microreactor Technology capes.gov.br | Continuous flow synthesis | Microreactors, supported catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.